molecular formula C24H30N2O4 B12161300 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-meth ylphenyl)-3-pyrrolin-2-one

1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-meth ylphenyl)-3-pyrrolin-2-one

Cat. No.: B12161300
M. Wt: 410.5 g/mol
InChI Key: VLZYMLCAJQXZOV-UHFFFAOYSA-N
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Description

1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone core, a diethylamino propyl side chain, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolinone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Diethylamino Propyl Side Chain: This step often involves nucleophilic substitution reactions.

    Attachment of the Furan Ring: This can be done through acylation reactions using furan derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-phenyl-3-pyrrolin-2-one: Similar structure but lacks the methyl group on the phenyl ring.

    1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-chlorophenyl)-3-pyrrolin-2-one: Similar structure but has a chlorine atom on the phenyl ring.

Uniqueness

1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one is unique due to the specific combination of functional groups and the presence of the furan ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H30N2O4/c1-5-25(6-2)14-7-15-26-21(18-11-8-16(3)9-12-18)20(23(28)24(26)29)22(27)19-13-10-17(4)30-19/h8-13,21,28H,5-7,14-15H2,1-4H3

InChI Key

VLZYMLCAJQXZOV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=C(C=C3)C

Origin of Product

United States

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